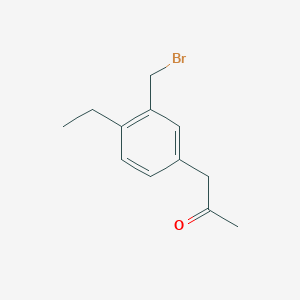
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one is an organic compound characterized by the presence of bromine, difluoromethoxy, and ethoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 1-azido-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one.
Reduction: Formation of 1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-ol.
Oxidation: Formation of 1-(4-(difluoromethoxy)-2-ethoxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the difluoromethoxy group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1-(4-(difluoromethoxy)-2-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Bromo-1-(4-(trifluoromethoxy)-2-ethoxyphenyl)propan-2-one: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)butan-2-one: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
1-Bromo-1-(4-(difluoromethoxy)-2-ethoxyphenyl)propan-2-one is unique due to the combination of the bromine atom, difluoromethoxy group, and ethoxy group. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H13BrF2O3 |
|---|---|
Peso molecular |
323.13 g/mol |
Nombre IUPAC |
1-bromo-1-[4-(difluoromethoxy)-2-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H13BrF2O3/c1-3-17-10-6-8(18-12(14)15)4-5-9(10)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3 |
Clave InChI |
ONPPXIVNMQRALK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)OC(F)F)C(C(=O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
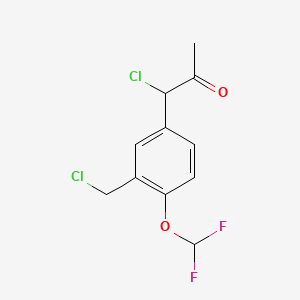
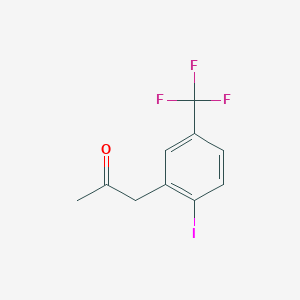

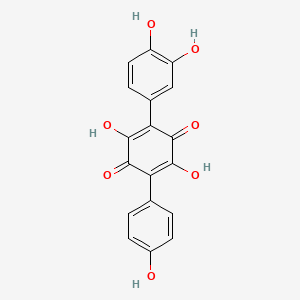
![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
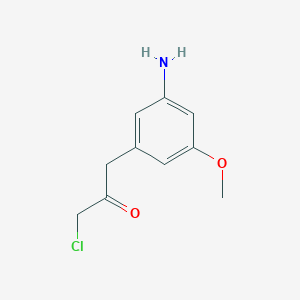
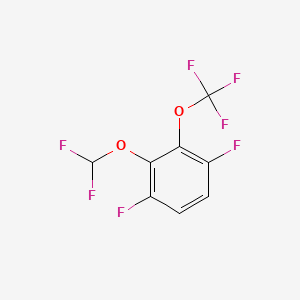
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)
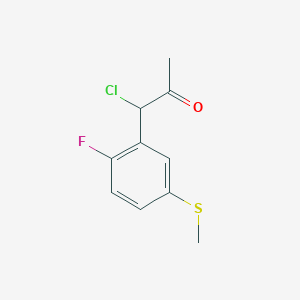

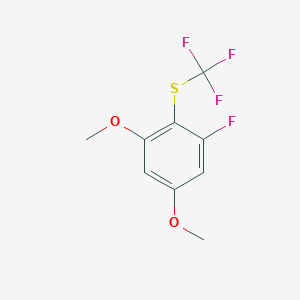
![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)
